molecular formula C7H7BrN2 B599103 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1198293-24-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B599103
CAS No.: 1198293-24-1
M. Wt: 199.051
InChI Key: JJFKFGYOEUQPJC-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom substituted at the 7th position of a dihydropyrrolo[3,2-C]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety protocols, would apply to its production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine enhances its reactivity, making it a versatile intermediate for further functionalization. This unique feature allows for the synthesis of a diverse array of derivatives with potential therapeutic applications .

Biological Activity

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom attached to a pyrrolo[3,2-C]pyridine core, which contributes to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is C7H6BrNC_7H_6BrN with a molecular weight of approximately 199.05 g/mol. It is characterized by the presence of both pyrrole and pyridine rings, which enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC7H6BrN
Molecular Weight199.05 g/mol
Melting PointNot Available
Boiling Point338 °C
Density1.77 g/cm³

The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and migration. The compound inhibits the activity of FGFRs by binding to their tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules involved in cancer progression.

Inhibition of FGFRs

Research indicates that this compound shows potent inhibitory effects against FGFR1, FGFR2, and FGFR3 with varying degrees of potency. The inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in several cancers.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various studies:

  • Anti-cancer Activity : Several derivatives of this compound have demonstrated significant anti-cancer properties. For example:
    • Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
    • Induction of Apoptosis : The compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Biochemical Pathways : The interaction with FGFRs affects several key biochemical pathways:
    • Cell Signaling : Disruption of FGFR signaling leads to altered gene expression and cellular metabolism.
    • Angiogenesis : By inhibiting FGFRs, these compounds may also affect angiogenesis—the formation of new blood vessels—which is critical for tumor growth.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (4T1). Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
  • In Vivo Studies : Animal models have shown that administration of derivatives leads to reduced tumor growth and metastasis in models of breast cancer.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKFGYOEUQPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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